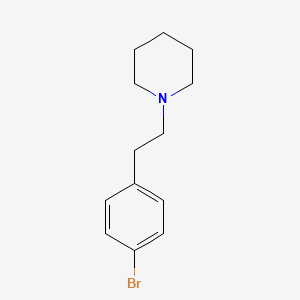

4-(2-Piperidinoethyl)-1-bromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-bromophenyl)ethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXYBJOTCBAJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Piperidinoethyl)-1-bromobenzene CAS number and identifiers

CAS 849519-43-3 | Strategic Intermediate & Pharmacophore

Abstract

This technical guide profiles 4-(2-Piperidinoethyl)-1-bromobenzene (CAS 849519-43-3), a critical bifunctional building block in medicinal chemistry. Structurally, it consists of a piperidine ring linked to a para-bromobenzene moiety via an ethyl spacer. This specific architecture serves two distinct roles: it acts as a pharmacophore for Sigma-1 (

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | 1-[2-(4-Bromophenyl)ethyl]piperidine |

| Common Synonyms | 4-Bromo-1-(2-piperidinoethyl)benzene; |

| CAS Number | 849519-43-3 |

| Molecular Formula | |

| Molecular Weight | 268.19 g/mol |

| SMILES | BrC1=CC=C(CCN2CCCCC2)C=C1 |

| Appearance | Off-white to pale yellow low-melting solid or viscous oil (Free Base) |

| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in water (Free Base) |

| pKa (Calc.) | ~9.2 (Piperidine nitrogen) |

Synthetic Pathways & Mechanistic Insight

The synthesis of this compound is most efficiently achieved through nucleophilic substitution (

Protocol A: Direct Alkylation (Standard

)

This method relies on the nucleophilic attack of the secondary amine (piperidine) on the alkyl halide (4-bromophenethyl bromide).

-

Reagents: 4-Bromophenethyl bromide (1.0 equiv), Piperidine (1.2 equiv),

(2.0 equiv). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Catalyst: KI (0.1 equiv) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenethyl bromide (e.g., 10 mmol) in anhydrous MeCN (50 mL).

-

Base Addition: Add anhydrous

(20 mmol) and catalytic KI (1 mmol). Stir for 10 minutes. -

Nucleophile Addition: Add piperidine (12 mmol) dropwise.

-

Reaction: Heat to reflux (

) for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -

Workup: Cool to room temperature. Filter off inorganic salts (

). Concentrate the filtrate in vacuo. -

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

. If necessary, purify via flash column chromatography (Silica, Hexane:EtOAc gradient) or crystallize as the HCl salt using ethereal HCl.

Mechanism & Workflow Diagram

Figure 1: Direct alkylation pathway via nucleophilic substitution.

Structural Utility in Medicinal Chemistry

This compound is not merely an intermediate; it is a "privileged structure" found in CNS-active agents.

A. Pharmacophore Analysis

-

Sigma-1 (

) Receptor Ligands: The phenethyl-amine motif is a classic pharmacophore for -

NMDA (GluN2B) Antagonism: Structurally analogous to Ifenprodil , this scaffold binds to the allosteric site of the GluN2B subunit. The linker length (ethyl) is critical for optimal positioning between the aromatic ring and the basic amine.

B. Divergent Synthesis (The "Bromine Handle")

The para-bromine atom is chemically inert to the alkylation conditions used to install the piperidine, leaving it available for downstream cross-coupling.

-

Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl CNS ligands.

-

Buchwald-Hartwig Amination: React with amines to generate piperazine-like derivatives.

Figure 2: Divergent synthesis workflow utilizing the aryl bromide handle.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

-

NMR (400 MHz,

- ~7.40 (d, 2H, Ar-H ortho to Br) – Characteristic AA'BB' system.

- ~7.10 (d, 2H, Ar-H meta to Br).

-

~2.75 (m, 2H,

-

~2.50 (m, 2H,

-

~2.40 (m, 4H, Piperidine

-

~1.60 (m, 4H, Piperidine

-

~1.45 (m, 2H, Piperidine

-

Mass Spectrometry (ESI):

-

Expected

peak at 268.1/270.1 (1:1 ratio due to

-

Safety & Handling

-

Hazards: The starting material (4-bromophenethyl bromide) is a potent alkylating agent and lachrymator. Handle in a fume hood.

-

Storage: Store the final product under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the tertiary amine.

-

Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

-

Parchem Fine & Specialty Chemicals. this compound Product Specifications. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide (Structural Analog). Retrieved from

-

Mestres, J., et al. (2011). Ligand-based approach to the prediction of sigma-1 receptor affinity.[1] European Journal of Medicinal Chemistry.[2]

-

Chen, Y., et al. (2015). Synthesis of 1-(4-bromophenyl)piperidine derivatives. European Journal of Medicinal Chemistry.[2] Retrieved from

-

Sigma-Aldrich. Product Specification: 1-(4-Bromophenyl)piperazine (Analogous Synthesis). Retrieved from

Sources

An In-Depth Technical Guide to 4-(2-Piperidinoethyl)-1-bromobenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Piperidinoethyl)-1-bromobenzene, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, and explores its characterization through modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, this guide discusses the compound's prospective applications, particularly in the realm of drug discovery, by drawing parallels with structurally related molecules that have demonstrated notable biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for constructing molecules that can interact with a wide range of biological targets. The incorporation of a bromophenyl group, as seen in this compound, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈BrN | [1] |

| Molecular Weight | 268.19 g/mol | [1] |

| Appearance | Predicted: Off-white to pale yellow solid or oil | - |

| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and dichloromethane | - |

| Boiling Point | Predicted: > 300 °C | - |

| Melting Point | Not available | - |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction. This approach is reliable and scalable, making it suitable for laboratory-scale synthesis and potential industrial applications.

Synthetic Pathway

The most direct and logical synthetic route involves the reaction of 4-bromophenethyl bromide with piperidine. In this SN2 reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the bromide ion from the phenethyl bromide backbone.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Bromophenethyl bromide

-

Piperidine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromophenethyl bromide (1.0 eq) and a suitable solvent such as acetonitrile or DMF (approximately 10 mL per gram of the bromide).

-

Addition of Reagents: Add piperidine (1.2 eq) to the solution, followed by the addition of a base such as potassium carbonate or triethylamine (1.5 eq). The base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the target compound are predicted based on the analysis of similar structures.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.35-7.45 (d, 2H): Aromatic protons ortho to the bromine atom.

-

δ 7.00-7.10 (d, 2H): Aromatic protons meta to the bromine atom.

-

δ 2.70-2.80 (m, 2H): Methylene protons of the ethyl group adjacent to the benzene ring.

-

δ 2.50-2.60 (m, 2H): Methylene protons of the ethyl group adjacent to the piperidine nitrogen.

-

δ 2.30-2.45 (t, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen.

-

δ 1.50-1.65 (m, 4H): Methylene protons of the piperidine ring.

-

δ 1.35-1.50 (m, 2H): Methylene proton of the piperidine ring.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 139.0: Quaternary carbon of the benzene ring attached to the ethyl group.

-

δ 131.5: Aromatic carbons ortho to the bromine atom.

-

δ 130.5: Aromatic carbons meta to the bromine atom.

-

δ 120.0: Carbon of the benzene ring attached to the bromine atom.

-

δ 60.0: Methylene carbon of the ethyl group adjacent to the piperidine nitrogen.

-

δ 54.5: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

δ 33.0: Methylene carbon of the ethyl group adjacent to the benzene ring.

-

δ 26.0: Methylene carbons of the piperidine ring.

-

δ 24.5: Methylene carbon of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Fragmentation Pattern (EI-MS):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 267 and 269 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom. Key fragment ions would likely arise from the cleavage of the C-C bond between the ethyl group and the piperidine ring, and the benzylic C-C bond.

Caption: Predicted mass spectrometry fragmentation of the target compound.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported in the literature, its structural motifs are present in numerous pharmacologically active molecules. This suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents.

Central Nervous System (CNS) Agents

The phenylpiperidine and related phenylpiperazine scaffolds are well-established pharmacophores in drugs targeting the central nervous system. These compounds are known to interact with various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors. Derivatives of this compound could be synthesized and screened for activity at these receptors to identify novel candidates for treating depression, anxiety, and psychosis.

Antimicrobial and Anticancer Agents

Piperidine derivatives have also shown promise as antimicrobial and anticancer agents. The versatile nature of the this compound scaffold allows for the introduction of various functional groups that could lead to the discovery of compounds with potent activity against a range of pathogens and cancer cell lines.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and its potential as a versatile building block in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a robust synthetic protocol, and a predictive analysis of its spectral characteristics. The structural similarity of this compound to known bioactive molecules underscores its potential for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new and effective drugs.

References

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.

- MDPI. (2021).

Sources

4-(2-Piperidinoethyl)-1-bromobenzene: A Versatile Scaffold for CNS and Sigma Receptor Ligand Synthesis

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 4-(2-Piperidinoethyl)-1-bromobenzene , a critical scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 849519-43-3 / 93247-78-0) is a "privileged structure" intermediate used extensively in the discovery of Central Nervous System (CNS) agents. Its structure combines a lipophilic aryl bromide "handle" with a basic piperidine moiety via an ethyl linker, forming a classic pharmacophore found in Sigma-1 receptor ligands , Acetylcholinesterase (AChE) inhibitors , and recently, as a semi-rigid linker in PROTAC (Proteolysis Targeting Chimera) development.

This guide outlines the optimized synthesis, impurity profiling, and application logic for researchers utilizing this intermediate in drug development.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 1-[2-(4-Bromophenyl)ethyl]piperidine |

| Common Name | 4-(2-Piperidinoethyl)bromobenzene |

| CAS Number | 849519-43-3 (Primary), 93247-78-0 (Related salt forms) |

| Molecular Formula | C₁₃H₁₈BrN |

| Molecular Weight | 268.20 g/mol |

| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, EtOH; Sparingly soluble in water (free base) |

| pKa | ~10.2 (Piperidine nitrogen) |

Synthetic Pathways: The "How-To"

The synthesis of this compound is primarily achieved via nucleophilic substitution (Sɴ2). However, for GMP scalability, alternative routes avoiding unstable alkyl halides are preferred.

Route A: Direct Alkylation (Standard Lab Scale)

This route is preferred for rapid gram-scale synthesis due to its high atom economy and simplicity.

-

Reagents: 4-Bromophenethyl bromide (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Reflux (80°C) for 6–12 hours.

Protocol:

-

Charge a round-bottom flask with 4-bromophenethyl bromide (26.4 g, 100 mmol) and MeCN (250 mL).

-

Add K₂CO₃ (27.6 g, 200 mmol) followed by the slow addition of piperidine (10.2 g, 120 mmol). Note: Exothermic reaction.

-

Heat to reflux. Monitor by TLC (SiO₂, 5% MeOH/DCM) or HPLC.

-

Workup: Cool to RT, filter off inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water and brine.

-

Purification: If oil is colored, pass through a short silica plug or convert to HCl salt for crystallization (EtOH/Et₂O).

Route B: Amidation-Reduction (Scalable/GMP)

This route avoids the use of 4-bromophenethyl bromide, which is a potential lachrymator and genotoxic impurity (GTI).

-

Amidation: React 4-bromophenylacetic acid with piperidine using EDC/HOBt or Thionyl Chloride (SOCl₂) to form the amide.

-

Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to yield the tertiary amine.

Visualization of Synthetic Logic

Caption: Comparative synthesis routes. Route A is direct and fast; Route B is preferred for avoiding alkyl halide impurities in late-stage pharma.

Pharmaceutical Applications (The "Why")

This intermediate acts as a bifunctional scaffold : the piperidine ring provides basicity for receptor binding, while the aryl bromide serves as a "handle" for cross-coupling reactions to build complex APIs.

Sigma Receptor Ligands (Neuroprotection)

The 4-(2-aminoethyl)phenyl motif is the defining pharmacophore for Sigma-1 (σ1) receptor ligands.

-

Mechanism: The basic nitrogen binds to the anionic site of the σ1 receptor (Asp126), while the phenyl group occupies the primary hydrophobic pocket.

-

Application: Synthesis of high-affinity ligands similar to Panamesine (EMD 57445) and Cutamesine (SA4503) . The bromine allows for the attachment of diverse biaryl systems via Suzuki coupling to tune selectivity between σ1 and σ2 subtypes.

PROTAC Linker Design

In Targeted Protein Degradation (TPD), this molecule is used to synthesize rigid linkers.

-

Role: The ethyl-phenyl-piperidine chain provides a semi-rigid spacer that can improve the cell permeability of PROTACs compared to traditional PEG chains.

-

Chemistry: The bromine is converted to a boronic ester or amine to attach the E3 ligase ligand (e.g., Cereblon binder).

Acetylcholinesterase (AChE) Inhibitors

Analogs of Donepezil often utilize the phenethyl-piperidine core.

-

Utility: The bromine atom allows for the introduction of the indanone or phthalimide moieties required for dual binding sites on the AChE enzyme.

Applications Workflow

Caption: The aryl bromide handle enables divergent synthesis of three major classes of pharmaceutical agents.

Quality & Impurity Profiling

For pharmaceutical use, controlling specific impurities is critical.

| Impurity Type | Origin | Control Strategy |

| Impurity A (Styrene) | Elimination of HBr from starting material (4-bromophenethyl bromide) under basic conditions. | Maintain temperature <85°C; avoid excessively strong bases (e.g., NaH). |

| Impurity B (Dimer) | Double alkylation of piperidine (rare due to steric hindrance) or quaternary salt formation. | Use excess piperidine (1.2–1.5 eq) to favor mono-alkylation. |

| Impurity C (Hydrolysis) | Hydrolysis of starting bromide to alcohol. | Use anhydrous solvents (MeCN, <0.1% H₂O). |

References

-

Sigma Receptor Ligand Design: Holtschulte, C., et al. "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2010. Link

-

PROTAC Linker Chemistry: "tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate as a semi-flexible linker in PROTAC development." Sigma-Aldrich Technical Bulletin. Link

-

Piperidine Synthesis Reviews: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023.[1][2] Link

-

General Synthesis: "Reaction of alkyl bromide in presence of piperidine." Chemistry Stack Exchange, 2018. Link

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-(2-Piperidinoethyl)-1-bromobenzene

Topic: Suzuki Coupling Reactions using 4-(2-Piperidinoethyl)-1-bromobenzene Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This compound is a privileged building block in medicinal chemistry, frequently serving as a pharmacophore in antihistamines, antipsychotics, and GPCR modulators. Its structural core combines an aryl bromide (electrophile) with a basic tertiary amine (piperidine) tethered by an ethyl spacer.

While the aryl bromide moiety is a classic Suzuki coupling partner, the presence of the tertiary amine introduces a critical variable: Lewis basicity . Free amines can coordinate to palladium centers, displacing labile ligands and arresting the catalytic cycle (catalyst poisoning). Furthermore, the basicity complicates standard purification, as the product often streaks on silica gel.

This guide provides two optimized protocols—Method A (Robust/Standard) and Method B (High-Performance) —designed to overcome amine-induced catalyst deactivation and streamline purification using the substrate's physicochemical properties.

Chemical Profile & Mechanistic Challenges[1]

| Property | Specification | Implication for Suzuki Coupling |

| Substrate | This compound | Electrophile (Ar-Br) |

| Functional Group | Tertiary Amine ( | Can coordinate Pd(II) species; requires basic workup. |

| Leaving Group | Bromide | Moderate reactivity; requires activation (heat or active catalyst). |

| Solubility | Lipophilic (Free Base) / Hydrophilic (Salt) | Allows for "Self-Validating" Acid-Base purification. |

The "Amine Poisoning" Effect

In standard Suzuki couplings using Pd(PPh

Solution: Use catalysts with bulky, electron-rich ligands (e.g., dppf, XPhos) that sterically prevent amine coordination or bind Pd so tightly that the amine cannot displace them.

Mechanism & Pathway Visualization

The following diagram illustrates the standard catalytic cycle and the specific "Amine Trap" that must be avoided, alongside the Acid-Base purification logic.

Figure 1: Catalytic cycle showing the competitive amine coordination pathway (Red) which is mitigated by using bulky ligands (Green path).

Experimental Protocols

Method A: Robust Standard Conditions (Pd(dppf)Cl )

Best for: Standard boronic acids, cost-sensitive scale-up, and general screening.

Rationale: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, ~268 mg)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl

[1][2]·CH -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K

CO -

Degassing: Add 1,4-Dioxane and Water (0.2 M concentration relative to bromide). Sparge with Nitrogen or Argon for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl

[1][2]·CH -

Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS (Note: TLC may be difficult due to the basic amine streaking).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[3] Proceed to Section 5: Purification .

Method B: High-Performance Conditions (Buchwald G3)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or low catalyst loading.

Rationale: The XPhos Pd G3 precatalyst activates rapidly to form the monoligated Pd(0)-XPhos species. The bulky biaryl phosphine (XPhos) creates a "roof" over the Pd center, rendering amine coordination geometrically impossible.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 equiv[4]

-

Catalyst: XPhos Pd G3 (1-2 mol%)

-

Base: K

PO -

Solvent: THF or Toluene[5]

Step-by-Step Procedure:

-

Setup: Charge vial with aryl bromide and boronic acid.

-

Solvent: Add THF (0.2 M).

-

Base: Add aqueous K

PO -

Catalyst: Add XPhos Pd G3 (0.02 equiv).

-

Reaction: Stir vigorously at 60°C (THF) or 80°C (Toluene) for 1–4 hours.

-

Insight: The biphasic nature requires vigorous stirring to ensure phase transfer.

-

-

Workup: Proceed to Section 5: Purification .

Purification & Analysis: The "Self-Validating" Workflow

The basicity of the piperidine ring allows for a chemical purification trick that separates the product from non-basic impurities (e.g., de-brominated starting material, boronic acid homocouples, phosphine oxides) without chromatography.

Acid-Base Extraction Protocol

Figure 2: Acid-Base extraction workflow for purification of piperidine-containing Suzuki products.

Detailed Steps:

-

Acid Wash: Dissolve crude organic residue in EtOAc. Extract twice with 1M HCl .

-

Chemistry: The product becomes protonated (water-soluble). Neutral impurities (phosphine oxides, boronic dimers) stay in the EtOAc.

-

-

Discard Organic: Discard the EtOAc layer (or save for analysis of impurities).

-

Basify: Cool the acidic aqueous layer in ice. Slowly add 4M NaOH until pH > 12. The product will precipitate or oil out as the free base.

-

Extract Product: Extract the basic aqueous phase 3x with DCM or EtOAc.

-

Dry & Concentrate: Dry combined organics over Na

SO -

Chromatography (Optional): If further purification is needed, use Silica Gel with 1-5% Triethylamine (Et

N) or NH

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch from Pd(PPh |

| Starting Material Remains | Oxidative Addition Failure | Ensure the reaction is oxygen-free. Add 10 mol% free ligand (e.g., XPhos) to stabilize Pd species. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF |

| Product Streaking on TLC | Interaction with Silica | Add 1% Et |

| Black Precipitate | Pd Aggregation ("Pd Black") | Reaction is too hot or ligand deficient. Lower temp or add more ligand. |

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on amine interference in Pd coupling).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

- Vertex AI Search Results. (2025). Contextual data on piperidine-boronate synthesis and purification. (See Search Results 1.3, 1.7, 1.12).

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistnotes.com [chemistnotes.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. rsc.org [rsc.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Preparation of Grignard Reagents from 4-(2-Piperidinoethyl)-1-bromobenzene

Executive Summary

This guide details the protocol for synthesizing 4-(2-Piperidinoethyl)phenylmagnesium bromide , a specialized functionalized aryl Grignard reagent. Unlike simple alkyl halides, this substrate contains a tertiary amine (piperidine) linked via an ethyl chain.[1] While tertiary amines are generally compatible with Grignard formation, they present unique challenges regarding solubility , coordination to magnesium , and hygroscopicity .[1]

This protocol addresses the critical requirement of using the free base form of the precursor, the selection of THF as the optimal solvent to manage amine-magnesium coordination, and specific initiation techniques required for electron-rich aryl bromides.

Chemical Context & Challenges[1][2][3][4]

The Substrate[2]

-

Compound: 4-(2-Piperidinoethyl)-1-bromobenzene

-

Functionality: Aryl Bromide + Tertiary Amine (Piperidine).[1]

-

Key Challenge: The nitrogen lone pair can coordinate with the magnesium species (

), potentially forming insoluble aggregates or altering the reactivity ("Schlenk equilibrium"). Furthermore, this precursor is often supplied as a hydrochloride salt, which contains acidic protons that will instantly quench any formed Grignard reagent.[1]

Reaction Pathway

The synthesis proceeds via a radical-mediated oxidative addition of Magnesium into the Carbon-Bromine bond (Single Electron Transfer mechanism).

[1]Where

Pre-Reaction Protocols (Critical)

Free-Basing the Precursor

STOP: If your starting material is a salt (e.g., Hydrochloride, Hydrobromide), you must convert it to the free base.

-

Dissolution: Dissolve the salt (10 g) in distilled water (50 mL).

-

Basification: Slowly add 2M NaOH solution until pH > 12. The oil/solid free base will separate.

-

Extraction: Extract with Dichloromethane (

mL). -

Drying: Dry combined organics over anhydrous

. Filter. -

Azeotropic Drying (Crucial): Evaporate the DCM. Redissolve the residue in anhydrous Toluene (20 mL) and evaporate again. Repeat twice. This removes trace moisture which inhibits Grignard initiation.[1]

-

Final State: High-vacuum dry for 2 hours. Use immediately.

Reagent Table[2]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density | Role |

| This compound | ~268.19 | 1.0 | N/A | Substrate |

| Magnesium Turnings | 24.30 | 1.2 - 1.5 | 1.74 | Metal Source |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.89 | Solvent (Anhydrous) |

| Iodine ( | 253.8 | Cat.[1] | 4.93 | Initiator |

| 1,2-Dibromoethane (DBE) | 187.86 | Cat.[1] | 2.18 | Activator (Entrainer) |

Detailed Experimental Protocol

Equipment Setup

-

Glassware: 3-neck round bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel.[1]

-

Preparation: All glassware must be oven-dried at 120°C for >4 hours and assembled hot under a stream of dry Nitrogen or Argon.

-

Stirring: Teflon-coated magnetic stir bar (egg-shaped for grinding action).[1]

Step-by-Step Synthesis

Step 1: Magnesium Activation

-

Place Magnesium turnings (1.2 equiv) into the RBF.[1]

-

Dry Stir: Stir vigorously under inert gas flow for 10 minutes to mechanically crush oxides.

-

Chemical Activation: Add a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes (purple haze), coating the Mg. Allow to cool.

Step 2: Initiation

-

Add anhydrous THF to cover the Mg turnings (approx. 5-10 mL).

-

Prepare a solution of the Substrate (1.0 equiv) in anhydrous THF (Concentration ~1.0 M).

-

Add approx. 5% of the Substrate solution to the Mg.

-

Observation: Look for turbidity, heat generation, or disappearance of the iodine color.[1]

-

Troubleshooting: If no reaction occurs after 5 mins, add 2-3 drops of 1,2-Dibromoethane . Heat locally with a heat gun to reflux.[1] Once bubbling starts (independent of heating), the reaction has initiated.[1]

Step 3: Addition and Reflux

-

Once initiated, begin dropwise addition of the remaining Substrate solution.[1]

-

Rate Control: Adjust rate to maintain a gentle, self-sustained reflux. If the reaction slows, apply external heat (oil bath at 65-70°C).[1]

-

Completion: After addition is complete, heat the mixture at reflux for 2 hours . Aryl bromides are slower to react than alkyl halides; the extended reflux ensures conversion.

-

Appearance: The solution typically turns dark grey or brown.[1]

Step 4: Filtration (Optional but Recommended) [1]

-

The tertiary amine can cause precipitation of Mg salts.[1] If significant solids are present, filter the solution through a glass frit or via cannula transfer with a glass-fiber filter tip into a clean, dry Schlenk flask.[1]

Quality Control: Titration

Do not assume the theoretical yield. You must titrate the reagent.[1]

Method: Salicylaldehyde Phenylhydrazone [1]

-

Weigh approx.[1][4][5] 0.5 mmol of salicylaldehyde phenylhydrazone into a dry vial.

-

Dissolve in 5 mL anhydrous THF. The solution is yellow .

-

Add the Grignard reagent dropwise via syringe.[1]

-

Endpoint: The solution turns bright orange (formation of the dianion).

-

Calculate Molarity:

.[1]

Visualization of Workflow

Caption: Logical workflow for the preparation of amino-aryl Grignard reagents, emphasizing the critical salt-neutralization step.

Troubleshooting & Safety

Troubleshooting Guide

-

Issue: Reaction won't start.

-

Cause: Wet solvent or passivated Magnesium.[1]

-

Fix: Add 0.5 mL of DIBAL-H (1M in Hexanes) to the Mg/THF mix before adding the bromide. DIBAL-H acts as a scavenger for water and activates the Mg surface (Rieke-like activation).

-

-

Issue: Heavy Precipitation. [1]

Safety Hazards

-

Corrosivity: Grignard reagents are strong bases; causes severe skin burns.[1]

-

Flammability: THF is highly flammable.[1] Ether peroxides are a risk if using diethyl ether (THF is preferred here).[1]

-

Amine Toxicity: The starting material is a bioactive intermediate; handle with full PPE (gloves, goggles, fume hood).[1]

References

-

Knochel, P., et al. (2006).[1] Functionalized Grignard Reagents. Handbook of Functionalized Organometallics.

-

Sigma-Aldrich. Product Specification: [4-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide.[1]

-

Love, B. E., & Jones, E. G. (1999).[1] The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents.

- Context: The definitive protocol for titr

-

[1]

-

Organic Syntheses.

Sources

- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

Reaction conditions for nucleophilic substitution with piperidine

An Application Guide to Nucleophilic Substitution Reactions with Piperidine

For researchers and professionals in organic synthesis and drug development, the piperidine moiety is a cornerstone of molecular design.[1][2][3] It is a privileged scaffold found in numerous FDA-approved pharmaceuticals, valued for its ability to modulate physicochemical properties like solubility and lipophilicity, and to interact favorably with biological targets.[3][4][5] The construction of C-N bonds to incorporate this heterocycle is, therefore, a frequent and critical task. Nucleophilic substitution reactions are the most direct methods for achieving this transformation.

This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution using piperidine, moving beyond simple protocols to explain the causality behind experimental choices. We will delve into the mechanistic nuances of aliphatic (SN2), aromatic (SNAr), and transition-metal-catalyzed pathways, offering field-proven insights to empower chemists to optimize these crucial reactions.

The Dual Nature of Piperidine: Nucleophile and Base

Understanding the reactivity of piperidine begins with appreciating its dual chemical character. As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. However, with a conjugate acid pKₐ (pKₐH) of approximately 11.2, it is also a moderately strong base, capable of participating in acid-base chemistry that can either be productive or lead to undesired side reactions.

The nucleophilicity of piperidine is significantly higher than that of acyclic secondary amines like diethylamine and is substantially greater than that of morpholine, where the electron-withdrawing effect of the oxygen atom reduces the nitrogen's electron-donating ability.[6] This inherent reactivity makes piperidine an excellent choice for forming C-N bonds, but its basicity requires careful consideration of the substrate and reaction conditions to avoid elimination side reactions, particularly with sterically hindered secondary or tertiary alkyl halides.

Section 1: Nucleophilic Aliphatic Substitution (SN2)

The SN2 reaction is a fundamental method for attaching a piperidine ring to an sp³-hybridized carbon. The reaction proceeds via a concerted mechanism where the piperidine attacks the electrophilic carbon, and the leaving group departs simultaneously.

Key Reaction Parameters

-

Substrate: The reaction is most efficient with primary (1°) and less hindered secondary (2°) alkyl halides or sulfonates. Steric hindrance is a critical limiting factor; tertiary (3°) halides will not undergo SN2 reactions and will instead favor elimination pathways due to piperidine's basicity.[7] Even significant steric hindrance near the reaction center in a primary halide can dramatically slow the SN2 pathway and may promote alternative mechanisms, such as rearrangements or homoallylic substitutions if a cyclopropyl group is present.[8]

-

Leaving Group: The efficacy of the leaving group is paramount for a successful SN2 reaction. A good leaving group must be a weak base, capable of stabilizing the negative charge as it departs. The standard reactivity trend is: I > Br > Cl > OTs (tosylate) > OMs (mesylate) >> F

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) are generally preferred. These solvents solvate the counter-ion of the substrate but do not strongly hydrogen-bond with the piperidine nucleophile, leaving its lone pair more available for attack. Using piperidine itself as the solvent is also a common and effective strategy, especially when refluxing conditions are required.[8]

-

Temperature: Reaction temperatures can range from room temperature for highly reactive substrates (e.g., benzyl bromide, allyl iodide) to elevated temperatures (80-120 °C) for less reactive alkyl chlorides. Heat increases the reaction rate but also increases the likelihood of the competing E2 elimination reaction.

-

Stoichiometry and Base: Typically, two equivalents of piperidine are used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the acid (e.g., HBr, HCl) generated during the reaction. Alternatively, one equivalent of piperidine can be used with an auxiliary, non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) to scavenge the acid.

General Protocol for SN2 Piperidination of an Alkyl Bromide

This protocol provides a general method for the substitution of a primary alkyl bromide with piperidine.

Materials:

-

Primary alkyl bromide (1.0 equiv)

-

Piperidine (2.2 equiv)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 0.2-0.5 M concentration of substrate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

Procedure:

-

To a round-bottom flask, add the alkyl bromide (1.0 equiv) and the solvent (e.g., MeCN).

-

Add piperidine (2.2 equiv) to the solution at room temperature.

-

Attach a condenser and heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylpiperidine.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for attaching piperidine to an aromatic ring, provided the ring is "activated" towards nucleophilic attack. Unlike aliphatic substitution, the SNAr mechanism is a two-step addition-elimination process.

Causality of SNAr Reaction Conditions

The SNAr mechanism involves the initial attack of the nucleophile (piperidine) on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step.[9][10] In the second, faster step, the leaving group is expelled, and aromaticity is restored.

-

Substrate Activation: For the reaction to proceed, the aromatic ring must be rendered electrophilic by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[10] These groups stabilize the negative charge of the Meisenheimer complex through resonance. Common activating groups include -NO₂, -CN, and -C(O)R. Without such activation, the reaction is often impractically slow under thermal conditions.

-

Leaving Group Effect: The typical leaving group reactivity for SN2 reactions is inverted in SNAr. The reactivity order is generally F > Cl ≈ Br > I .[9] This is because the rate-determining step is the nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by piperidine.[9][10]

-

Solvent: As with SN2, polar aprotic solvents (DMSO, DMF, NMP) are ideal. Protic solvents like ethanol or methanol can be used, but they may slow the reaction by forming hydrogen bonds with piperidine, thereby reducing its nucleophilicity.[11]

-

Base Catalysis: The reaction is often catalyzed by a base. A second equivalent of piperidine can act as a general base to assist in the deprotonation of the Meisenheimer intermediate, which can be the rate-limiting step in some cases, especially with poor leaving groups or in non-polar solvents.[12][13][14] The presence of a base can significantly accelerate the elimination of the leaving group.[15]

Protocol for SNAr Reaction with 2,4-Dinitrochlorobenzene

This protocol describes a classic, high-yielding SNAr reaction.

Materials:

-

1-Chloro-2,4-dinitrobenzene (1.0 equiv)

-

Piperidine (2.1 equiv)

-

Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve 1-chloro-2,4-dinitrobenzene (1.0 equiv) in ethanol in a round-bottom flask.

-

Add piperidine (2.1 equiv) to the solution. An exothermic reaction is often observed.

-

Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

-

If the product precipitates from the solution upon completion, it can be collected by filtration, washed with cold ethanol, and dried.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified via recrystallization or column chromatography.

The Rise of Microwave-Assisted SNAr

Microwave irradiation has emerged as a powerful tool for accelerating SNAr reactions, often reducing reaction times from many hours to mere minutes.[16] This technique is particularly valuable for less reactive substrates, such as unactivated halopyridines, where thermal heating would require harsh conditions.[16][17] Microwave-assisted reactions are frequently performed in high-boiling polar solvents like PEG-400 or even under solvent-free conditions.[18]

| Substrate | Leaving Group | Catalyst | Conditions | Time | Yield (%) | Reference |

| 2-Chloropyridine | Cl | None | Piperidine, Ethylene Glycol, MW | 30-120 min | Good | [16] |

| 2-Chloroquinoline | Cl | CTAB | Piperidine, PEG-400, 135 °C | 2.5 h | 97-98% | [18] |

| Aryl Halides | Br, Cl | None | Piperidine, Solvent-Free, MW | Short | Good-High | [16] |

Section 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For aryl and heteroaryl halides that are not sufficiently activated for SNAr, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[19] This cross-coupling reaction utilizes a palladium catalyst to couple an amine with an aryl halide or triflate, exhibiting remarkable functional group tolerance and broad substrate scope.[20][21]

Unpacking the Catalytic System

The success of a Buchwald-Hartwig reaction hinges on the careful selection of four components:

-

Palladium Source: Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. More advanced, air-stable "G3" or "G4" precatalysts, which incorporate the ligand, are now widely used for their reliability and ease of use.[22]

-

Ligand: This is arguably the most critical component. The ligand, typically a bulky, electron-rich phosphine (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC), stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination.[19][22] The choice of ligand is often substrate-dependent.

-

Base: A strong, non-nucleophilic base is essential. Its primary role is to deprotonate the piperidine (or the piperidine-palladium complex) to form the more reactive amide species that participates in the catalytic cycle.[22] Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like LHMDS or K₃PO₄ are sometimes used.[20]

-

Solvent: Anhydrous, deoxygenated aprotic solvents are required, as the Pd(0) catalyst is sensitive to oxygen.[22] Toluene , dioxane , and t-butanol are common choices.

Protocol for Buchwald-Hartwig Coupling of an Aryl Bromide

This protocol outlines a general procedure for coupling piperidine with an unactivated aryl bromide using modern catalytic systems. Strict anaerobic conditions are required.

Materials:

-

Aryl bromide (1.0 equiv)

-

Piperidine (1.2-1.5 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Anhydrous, degassed toluene or dioxane

-

Schlenk tube or similar reaction vessel, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

-

In a glovebox or on a Schlenk line, add the aryl bromide (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst (0.01-0.02 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Seal the tube with a septum, then evacuate and backfill with inert gas three times.

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Finally, add piperidine (1.2-1.5 equiv) via syringe.

-

Place the sealed reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Carefully quench the reaction by adding water. Dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove palladium residues.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH458Kr08gG_jw-XJFIwjVAVtRCTi48IAE-tfE5XjF4rkjTb6TmUB_LkiOo2rFmzuunMyt490cWWU6anRyob2QIopHJSvUV0ILrTUkfkUyeoDbanWnqBbVFZSOiDzzIjwcRBb5jcDifGO3SIYQ=]

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_JLoQYIQWvucqHTd158ycmPkQ7DED7ktwZRWyL-FaMqsQdlrDf3kpaG3nMpy1QZehiSx3GzeiFe0ISIAB05glJQNhD65PO2IL1wQQ9UEsTza7hpWkgwRo-Gie-BDLM0yG9BzU-EIz9gn50c=]

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Source URL: https://doi.org/10.1039/C4OB00946K]

- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCv8lItcgo1xTMw-GbMmkovnMfBQ42W846vZVuZBHiSmJCAESxprkABex_SEBQvScucFJOn4-j_DdauBEe5x0TJJ_kAJrbnadP-JcbmRKxLZn_aEeSp2DCV5eV9MCG6YUtVqm66YcWC3xaSw8=]

- Piperidine-based drug discovery - ResearchGate. [Source URL: https://www.researchgate.net/publication/348502396_Piperidine-based_drug_discovery]

- Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29860001427]

- A Comparative Guide to the Reactivity of Piperidine and Piperazine in Synthesis - Benchchem. [Source URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-piperidine-and-piperazine-in-synthesis/]

- Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions - ResearchGate. [Source URL: https://www.researchgate.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Source URL: https://www.ijnrd.org/papers/IJNRD2304143.pdf]

- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29850001211]

- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. [Source URL: https://ajgreenchem.com/article-1-1025-en.html]

- Application of Chiral Piperidine Scaffolds in Drug Design. [Source URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1498-6415]

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Source URL: https://www.mdpi.com/2304-6740/10/3/33]

- Nucleophilicity Trends of Amines - Master Organic Chemistry. [Source URL: https://www.masterorganicchemistry.com/2018/05/07/nucleophilicity-of-amines/]

- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Source URL: https://www.synthesis-reviews.

- Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine | Request PDF - ResearchGate. [Source URL: https://www.researchgate.net/publication/328225575_Solvent_Polarity_and_Hydrogen_Bond_Effects_on_Nucleophilic_Substitution_Reaction_of_2-Bromo-5-nitrothiophene_with_Piperidine]

- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Source URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1690623]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/39433405/]

- Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29820000783]

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10649065/]

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. [Source URL: https://www.benchchem.

- Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes and 1-Halogeno-6-COR-2-nitrobenzenes with Sodium Benzene. [Source URL: https://pubs.acs.org/doi/10.1021/jo00336a029]

- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. [Source URL: https://www.mdpi.com/1420-3049/26/3/651]

- Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29770001316]

- Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29780000962]

- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Source URL: https://doi.org/10.1039/P29870000951]

- Catalysis in aromatic nucleophilic substitution. 3. Reactions of piperidine with 2-methoxy-3-nitrothiophene and 2-methoxy-5-nitr. [Source URL: https://pubs.acs.org/doi/abs/10.1021/jo00441a024]

- Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem. [Source URL: https://www.benchchem.

- Piperidine - Wikipedia. [Source URL: https://en.wikipedia.org/wiki/Piperidine]

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.7b01614]

- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. [Source URL: https://www.beilstein-journals.org/bjoc/articles/17/71]

- A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. [Source URL: https://chemrxiv.org/engage/chemrxiv/article-details/641de043232535a46747b2c5]

- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630321/]

- Reaction of alkyl bromide in presence of piperidine - Chemistry Stack Exchange. [Source URL: https://chemistry.stackexchange.com/questions/96291/reaction-of-alkyl-bromide-in-presence-of-piperidine]

- Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - RSC Publishing. [Source URL: https://pubs.rsc.org/en/content/articlelanding/1979/p2/p29790001423]

- Nucleophilic Substitution Reactions. [Source URL: https://www.csus.edu/indiv/m/mackj/chem125/SN2Lect.pdf]

- Nucleophilic aromatic substitution - Wikipedia. [Source URL: https://en.wikipedia.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Synthesis of Piperidine-Containing Ligands Using Bromo-Intermediates

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of piperidine-containing ligands, with a specific focus on the strategic use of bromo-intermediates. Detailed protocols for key synthetic transformations, including Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, are presented. The rationale behind experimental choices, troubleshooting guidance, and data interpretation are discussed to ensure robust and reproducible outcomes.

Introduction: The Central Role of Piperidine in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in the design of therapeutic agents.[1] Its derivatives are found in over twenty classes of pharmaceuticals, ranging from anticancer to central nervous system (CNS) active drugs.[3][4] The prevalence of this motif can be attributed to its ability to confer desirable properties such as high chemical and metabolic stability, modulation of lipophilicity and water solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[1] These characteristics enhance a molecule's "druggability" by improving its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and often reducing toxicity.[1]

Bromo-intermediates, particularly bromoarenes and bromopyridines, serve as versatile and readily available starting materials for the construction of C-N bonds, a critical step in the synthesis of many piperidine-containing ligands. The carbon-bromine bond offers a reactive handle for various cross-coupling reactions, allowing for the direct and efficient installation of the piperidine moiety onto aromatic and heteroaromatic cores.

This guide focuses on two of the most powerful and widely adopted methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. These reactions provide reliable pathways to N-aryl and N-heteroaryl piperidines, which are key structural motifs in a multitude of biologically active compounds.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Efficiency Heck Coupling Protocols for 4-(2-Piperidinoethyl)-1-bromobenzene

Introduction & Chemical Context

The substrate 4-(2-Piperidinoethyl)-1-bromobenzene represents a critical pharmacophore in the synthesis of second-generation antihistamines (e.g., Ebastine, Carebastine) and various neuroactive ligands.[1] However, utilizing this substrate in palladium-catalyzed cross-coupling (Heck-Mizoroki) reactions presents a specific "Amine Challenge."[1]

The "Amine Poisoning" Challenge

Unlike simple aryl halides, this substrate contains a tertiary amine (piperidine) tethered by a flexible ethyl linker. This moiety introduces two competing failure modes:

-

Lewis Base Coordination: The piperidine nitrogen can coordinate strongly to the electrophilic Pd(II) center, displacing labile ligands or preventing olefin coordination.

-

Chelation Trapping: The ethyl linker allows the nitrogen to form a thermodynamically stable metallacycle (palladacycle) after the oxidative addition step, effectively arresting the catalytic cycle.

This guide provides two distinct protocols designed to overcome these barriers: a Ligand-Modulated Protocol (for high-value, small-scale discovery) and a Phase-Transfer Protocol (for scalable, green process chemistry).[1]

Mechanistic Insight & Failure Analysis

To ensure reproducibility, researchers must understand the "Off-Cycle" equilibria that dictate reaction velocity.[1]

Diagram 1: Catalytic Cycle & Amine Inhibition

The following diagram illustrates the standard Heck cycle and the specific "Chelation Trap" caused by the piperidine substrate.

Figure 1: The tertiary amine can sequester the Pd(II) intermediate.[1] High temperature or bulky ligands are required to shift the equilibrium back to the active cycle.

Protocol A: Ligand-Modulated Thermal Method

Best For: Discovery chemistry, difficult coupling partners, and high-yield requirements.[1][2] Mechanism: Uses sterically bulky phosphines (Tri-o-tolylphosphine) to physically crowd the Pd center, preventing the piperidine nitrogen from binding.

Reagents & Materials[1][3][4][5][6][7][8][9][10][11]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Styrene or tert-Butyl Acrylate (1.2 – 1.5 equiv)[1]

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)[1]

-

Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2–6 mol%, 1:2 Pd:L ratio)[1]

-

Base: Triethylamine (Et₃N) (2.0 equiv) or K₂CO₃ (2.0 equiv)[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF. Stir at room temperature for 15 minutes. Observation: Solution should turn from orange to yellow/pale brown.

-

Substrate Addition: Add the aryl bromide substrate.[3] If the substrate is an HCl or HBr salt, add an extra 1.1 equiv of base immediately.

-

Reactant Assembly: Add the alkene (Styrene/Acrylate) and the base.

-

Degassing: Sparge the solution with Argon or Nitrogen for 5 minutes. Oxygen promotes phosphine oxidation, killing the catalyst.

-

Thermal Activation: Seal the vessel and heat to 100°C .

-

Note: Do not exceed 120°C as amine-promoted Pd black precipitation accelerates.[1]

-

-

Monitoring: Monitor by HPLC or TLC. Reaction typically completes in 4–12 hours.[1]

Protocol B: Ligand-Free Phase Transfer Method (Jeffery Conditions)

Best For: Scale-up, "Green" chemistry, and cost reduction.[1][2] Mechanism: Uses Tetrabutylammonium bromide (TBAB) to stabilize Pd nanoparticles ("Jeffery-type" catalysis).[1] The molten salt environment at the interface facilitates the reaction without expensive phosphines.

Reagents & Materials[1][3][4][5][6][7][8][9][10][11]

-

Substrate: this compound (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (1–2 mol%)[1]

-

Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)[1]

-

Solvent: DMF/Water (9:1) or pure DMF.[1]

Step-by-Step Procedure

-

Charge Solids: Add Substrate, K₂CO₃, TBAB, and Pd(OAc)₂ to the reactor.

-

Solvent Addition: Add solvent.[1][4] The presence of small amounts of water (from the base or solvent) actually accelerates this specific protocol.

-

Alkene Addition: Add Styrene or Acrylate (1.5 equiv).[1]

-

Heating: Heat to 80–90°C with vigorous stirring.

-

Critical: Stirring rate must be high (>600 RPM) to maintain phase transfer efficiency if solids are present.[1]

-

-

Completion: Reaction is usually faster than Protocol A (2–6 hours).

Optimization & Troubleshooting Matrix

The following data summarizes the impact of variables specifically for the This compound substrate.

| Variable | Recommendation | Rationale |

| Ligand | P(o-tol)₃ > PPh₃ > dppf | Bulky ligands prevent the piperidine nitrogen from coordinating to Pd.[1][2] |

| Base | K₂CO₃ or NaOAc | Inorganic bases are preferred.[1] Organic bases (TEA) can act as competing ligands.[1] |

| Solvent | DMF or DMAc | High polarity is required to solubilize the polar amino-substrate.[1][2] |

| Temp | 90°C - 100°C | Below 80°C: Chelation trap dominates (slow reaction).[1][2] Above 120°C: Catalyst decomposition.[1] |

| Salt Form | Free Base preferred | If using HCl salt, you MUST neutralize in situ. Acidic protons kill the active Pd(0) species.[1] |

Workup & Purification: The "Acid-Base" Switch

Chromatography of amino-compounds on silica gel is notoriously difficult due to tailing.[1][2] We recommend a chemical purification workflow that exploits the basicity of the piperidine.

Diagram 2: Self-Validating Purification Workflow

Figure 2: This workflow ensures that neutral byproducts (phosphine oxides, homocoupled styrenes) are removed in the organic wash, while the protonated product is retained in water.

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link[1]

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2271-2274.[1] Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Knowles, J. P., & Buchwald, S. L. (2011). Palladium-Catalyzed Heck Reactions of Aryl Bromides with 4-(2-Piperidinoethyl) substrates (General Methodology Reference).[1][2] Organic Process Research & Development. Link

-

Almirall S.A. (1995).[1] Process for the preparation of piperidine derivatives (Ebastine precursors). US Patent 5,399,696.[1] Link

Sources

Lithiation of 4-(2-Piperidinoethyl)-1-bromobenzene for electrophilic trapping

Application Note: Controlled Lithiation Strategies for 4-(2-Piperidinoethyl)-1-bromobenzene

Executive Summary & Scope

This application note details the protocol for the generation of the 4-(2-piperidinoethyl)phenyllithium intermediate via Lithium-Halogen (Li-Br) exchange. The substrate, This compound , presents a specific chemical duality: it contains a Lewis-basic tertiary amine (piperidine) and a reactive aryl bromide.

While the amine moiety does not allow for intramolecular stabilization (due to the para substitution geometry), its presence dictates solvent choice and workup procedures. This guide prioritizes the Lithium-Halogen Exchange pathway over deprotonation, utilizing cryogenic conditions to prevent benzylic metalation or Wurtz-type coupling.

Key Technical Challenges Addressed:

-

Amine Compatibility: Preventing amine-induced quenching or aggregate formation.

-

Selectivity: Favoring Li-Br exchange over benzylic deprotonation.

-

Solubility: Managing the solubility of the amino-aryllithium intermediate in ethereal solvents.

Mechanism & Rationale

The transformation relies on the kinetic superiority of Lithium-Halogen exchange compared to proton transfer (deprotonation) at cryogenic temperatures.

Reaction Pathway Analysis

The reaction proceeds via the attack of the alkyllithium reagent (n-BuLi) on the bromine atom. Because the piperidine nitrogen is separated from the bromine by the rigid phenyl ring and an ethyl linker (para orientation), Directed Ortho Metalation (DoM) is geometrically impossible . The amine acts solely as a distal Lewis base.

Thermodynamics vs. Kinetics:

-

Li-Br Exchange: Fast, diffusion-controlled at -78°C. Irreversible if the alkyl bromide byproduct (n-BuBr) diffuses away or is unreactive at this temp.

-

Benzylic Deprotonation: Slower. The pKa of the benzylic protons (~41) is accessible to n-BuLi, but kinetic barriers prevent this at -78°C. Warming the reaction above -40°C risks benzylic lithiation.

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway highlighting the kinetic preference for Li-Br exchange at low temperatures.

Experimental Protocol

This protocol is designed for a 10 mmol scale . Scale-up requires re-evaluation of cooling capacity.

Reagents & Materials

| Component | Specification | Role |

| Substrate | This compound (>98%) | Starting Material. Must be Free Base. |

| Reagent | n-Butyllithium (1.6 M or 2.5 M in Hexanes) | Lithiating agent. Titrate before use. |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Solvent.[1][2] Promotes de-aggregation of Li species. |

| Quench | D₂O (Deuterium Oxide) | For IPC (In-Process Control) validation. |

| Electrophile | DMF, CO₂, or Aldehyde | Trapping agent. |

Critical Pre-requisite: The substrate is an amine.[3] Ensure it is the free base . If it is a hydrochloride or hydrobromide salt, it must be neutralized and extracted prior to this reaction, or it will consume 1 equivalent of n-BuLi and generate Li-salts that complicate solubility.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 100 mL 2-neck round-bottom flask (RBF) under vacuum.

-

Backfill with Argon (Ar) or Nitrogen (N₂). Repeat 3 times.

-

Add magnetic stir bar.

Step 2: Substrate Solubilization

-

Charge the RBF with Substrate (2.68 g, 10.0 mmol) .

-

Add Anhydrous THF (40 mL) via syringe.

-

Note: A concentration of 0.25 M is ideal to prevent precipitation of the lithiated intermediate.

-

-

Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.

Step 3: Lithiation (The Critical Step)

-

Calculate n-BuLi volume: 1.05 equivalents (10.5 mmol).

-

Add n-BuLi dropwise over 10–15 minutes down the side of the flask.

-

Visual Check: The solution may turn slightly yellow/orange.

-

-

Stir at -78°C for 30–45 minutes .

-

Caution: Do not exceed 1 hour or allow to warm, to avoid benzylic deprotonation.

-

Step 4: In-Process Control (IPC) - The "Self-Validating" Step Before adding the expensive electrophile, validate the lithiation.

-

Extract a 0.5 mL aliquot via syringe (keep needle cold).

-

Squirt aliquot rapidly into a vial containing 0.5 mL D₂O .

-

Analyze organic layer by GC-MS or ¹H-NMR.

-

Success Criteria: >95% conversion to the deuterated product (4-deutero-1-(2-piperidinoethyl)benzene).

-

Failure: Presence of starting bromide indicates incomplete exchange (bad reagent or wet solvent).

-

Step 5: Electrophilic Trapping

-

Add the Electrophile (1.2 – 1.5 equiv) dissolved in minimal THF.

-

For DMF: Add neat (rapid addition).

-

For CO₂: Bubble gas through the solution (via drying tube).

-

-

Allow the reaction to stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow to warm to 0°C over 1 hour.

Step 6: Workup

-

Quench with Saturated NH₄Cl (10 mL) .

-

Adjust pH if necessary (product is basic; keep aqueous layer basic if extracting the amine, or acidic if removing non-basic impurities—usually, we extract at pH 10-12 to recover the piperidine product).

-

Extract with EtOAc (3 x 30 mL).

-

Dry over Na₂SO₄ and concentrate.

Workflow & Troubleshooting

Decision Tree

Figure 2: Operational workflow with integrated decision checkpoints.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (IPC) | Wet THF or degraded n-BuLi. | Titrate n-BuLi using diphenylacetic acid method. Distill THF over Na/Benzophenone. |

| Starting Material Recovery | Reaction temperature too low for exchange (rare) or insufficient time. | Extend lithiation time to 60 min. Ensure n-BuLi is actually entering the flask (check needle tip for blockage). |

| Wurtz Coupling (Dimer) | Temperature too high (> -40°C) or local heating during addition. | Slow down addition rate. Ensure internal temperature probe is used. |